Home > Products > Screening Compounds P77575 > 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 320415-95-0

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-3012884
CAS Number: 320415-95-0
Molecular Formula: C15H16N6O
Molecular Weight: 296.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic organic compound belonging to the triazolopyrimidine class. These compounds are known for their diverse biological activities and are often explored as potential lead compounds in medicinal chemistry research. [] While its exact source in nature is unclear, synthetic versions of this compound have been used in various research applications, particularly as a building block for creating novel chemical entities with potential biological activities. [, ]

Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist with a Ki of 1.1 nM. [] It displays >1000-fold selectivity over other adenosine receptors, making it one of the most selective A2A receptor antagonists known. [] Preladenant attenuates hypolocomotion induced by the A2A receptor agonist CGS-21680, indicating in vivo inhibition of A2A receptor activity. [] It has shown efficacy in rodent models of movement disorders by potentiating L-DOPA-induced contralateral rotations, attenuating haloperidol-induced catalepsy, and inhibiting L-DOPA-induced behavioral sensitization, suggesting a reduced risk of dyskinesias. [] Preladenant also exhibited antidepressant-like effects in behavioral despair models such as the mouse tail suspension and forced swim tests. []

Relevance: Preladenant shares the core [, , ]triazolo[1,5-c]pyrimidine structure with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, with variations in the substituents at positions 2 and 7. This structural similarity suggests they may target similar biological pathways, and the information on preladenant's A2A receptor activity could be valuable for understanding the potential actions of 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

SCH 412348 [7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

Compound Description: SCH 412348 is another highly potent and selective adenosine A2A receptor antagonist with a Ki of 0.6 nM. [] Like preladenant, it exhibits >1000-fold selectivity over other adenosine receptors. [] In vivo, SCH 412348 attenuates hypolocomotion induced by the A2A agonist CGS-21680. [] It has also shown efficacy in rodent models of movement disorders, potentiating L-DOPA-induced contralateral rotations and attenuating haloperidol-induced catalepsy. [] In addition, SCH 412348 displayed antidepressant-like effects in the mouse tail suspension and forced swim tests. []

Relevance: SCH 412348, similar to preladenant, shares the core [, , ]triazolo[1,5-c]pyrimidine structure with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. The variations lie in the substituents at positions 2, 5, and 7. [] This close structural resemblance suggests potential similarities in their biological targets and activities, highlighting SCH 412348's A2A receptor activity as relevant for understanding 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

Compound Description: This compound is a precursor in the synthesis of a series of triazolopyrimidines developed as anticancer agents. [] Modifications of this compound, particularly by nucleophilic substitution at the 5-chloro position with alcohols, thiols, or alkylamines, lead to potent tubulin polymerization inhibitors. []

Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. [] This common structural feature, along with the presence of a 7-amine substituent, points towards possible similarities in their biological activities, despite differences in other substituents. [] The anticancer properties and tubulin polymerization inhibition associated with derivatives of this compound could provide insights into the potential biological activities of 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

3-Methyl-4-(2-phenyl-1,2,4-triazolo-(1,5-a)pyrimidin-7-yl)furazan

Compound Description: This compound has been investigated for its molecular structure, vibrational spectra, and energies using theoretical methods (DFT). [] The study found that the calculated HOMO and LUMO energies suggest intramolecular charge transfer. []

Relevance: This compound shares the core 1,2,4-triazolo-(1,5-a)pyrimidin-7-yl structure with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, differing in the substituents at positions 2 and 7. [] This structural similarity, despite variations, makes its theoretical properties, particularly concerning intramolecular charge transfer, potentially relevant for understanding the electronic properties and behavior of 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

6-Phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ones

Compound Description: These compounds are the core structure of novel nucleosides with potential antiviral activity. [] Two methods have been developed for their synthesis, involving Vorbruggen glycosylation and condensation with acyclic sugar derivatives. []

Relevance: These compounds share the core 6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, differing only in the 2-morpholino and 7-amine substituents. [] This high degree of structural similarity suggests potential commonalities in their chemical properties and reactivity, which could be useful for understanding the synthesis and potential biological applications of 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

TTI-237 (5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate)

Compound Description: TTI-237 is a novel microtubule-active compound with in vivo antitumor activity. [] It inhibits vinblastine binding to tubulin and induces tubulin polymerization, leading to cell cycle arrest and apoptosis. [] TTI-237 overcomes multidrug resistance mechanisms and exhibits potent antitumor activity against various human cancer xenograft models in mice. []

Relevance: TTI-237 belongs to the class of triazolo[1,5-a]pyrimidines, sharing the core structure with 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. [] The presence of a 7-amine substituent and structural similarities in the triazolopyrimidine core suggest potential for similar biological activities. [] TTI-237's microtubule-targeting and antitumor properties provide insights into the potential pharmacological activities of 2-morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

Overview

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure integrates a morpholine ring, a phenyl group, and a triazolopyrimidine core, which contributes to its diverse biological activities, including potential anti-tumor and anti-microbial properties .

Source

The compound is cataloged under the identifier 320415-95-0 and can be sourced from various chemical suppliers. Its synthesis and characterization have been documented in scientific literature, emphasizing its relevance in pharmaceutical research .

Classification

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is classified as a triazolopyrimidine derivative. This class of compounds is known for its varied biological activities and potential as therapeutic agents against multiple diseases, including cancer and infectious diseases .

Synthesis Analysis

Methods

The synthesis of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-aminopyrimidine with phenylhydrazine to form an intermediate hydrazone. This intermediate subsequently undergoes cyclization with morpholine to yield the target compound.

Technical Details

The synthesis may also utilize various reaction conditions such as temperature control and solvent choice to optimize yield and purity. The use of continuous flow reactors and automated synthesis techniques is suggested for large-scale production to ensure consistent quality .

Molecular Structure Analysis

Structure

The molecular structure of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be described by its IUPAC name: 2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. The compound features a triazolo-pyrimidine core with substituents that enhance its biological activity.

Data

The molecular formula is C15H16N6O, with a molecular weight of approximately 284.33 g/mol. The InChI representation for this compound is InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19)21(13)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2 .

Chemical Reactions Analysis

Reactions

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions may occur at the phenyl group or within the triazolopyrimidine core .

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.

Mechanism of Action

The mechanism of action for 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves interaction with specific biological targets. Research indicates that similar triazolopyrimidines can inhibit receptor tyrosine kinases and other enzymes involved in cell proliferation and survival pathways. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits moderate solubility in organic solvents but limited solubility in water. Its melting point and boiling point are yet to be fully characterized in available literature.

Chemical Properties

The chemical stability of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine under various pH conditions indicates its potential as a pharmaceutical agent. Its reactivity profile allows for further derivatization to enhance biological activity or selectivity against specific targets .

Applications

The primary applications of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lie in medicinal chemistry and pharmaceutical research. It has shown promise as:

Anti-tumor Agent: Its ability to inhibit cell proliferation makes it a candidate for cancer therapy.

Anti-microbial Activity: Similar compounds have demonstrated effectiveness against various pathogens.

Research Tool: It serves as a valuable tool in studying the mechanisms of action related to receptor tyrosine kinases and other critical pathways in cellular biology .

Properties

CAS Number

320415-95-0

Product Name

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H16N6O

Molecular Weight

296.334

InChI

InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2

InChI Key

ZPNSAUJUTLLXPA-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.